2-bromo-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide
Description
Properties
IUPAC Name |
2-bromo-N-[[1-(hydroxymethyl)cyclopropyl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2/c13-10-4-2-1-3-9(10)11(16)14-7-12(8-15)5-6-12/h1-4,15H,5-8H2,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMZRMKAUONSWLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)C2=CC=CC=C2Br)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide typically involves the bromination of a precursor compound followed by amide formation. One common route involves the reaction of an α-bromoketone or aldehyde with ethyl cyanoacetate or malononitrile and cyanogen bromide (BrCN) in the presence of triethylamine (Et3N) to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromine Center
The bromine atom at the ortho position of the benzamide ring is a prime site for palladium-catalyzed cross-coupling reactions. This reactivity is consistent with strategies used in brominated benzamide derivatives for pharmaceutical synthesis .
Key Mechanistic Insights :
-
Bromine displacement proceeds via oxidative addition of Pd(0) to form a Pd(II) intermediate, followed by transmetallation or ligand exchange .
-
Steric hindrance from the cyclopropane group may influence reaction rates and regioselectivity.
Amide Group Reactivity
The amide bond exhibits limited reactivity under standard conditions but can undergo hydrolysis or acylation under controlled settings .
Notable Observations :
-
Hydrolysis yields are temperature-dependent, with microwave-assisted methods achieving >90% conversion in 1h .
-
Acylation requires activation of the amide nitrogen, often via deprotonation with tertiary amines .
Functionalization of the Hydroxymethyl Group
The hydroxymethyl substituent on the cyclopropane enables oxidation, esterification, or etherification .
Synthetic Considerations :
-
Oxidation to the aldehyde is stereoelectronically hindered by the cyclopropane ring, requiring mild conditions .
-
Etherification proceeds via SN2 mechanisms, favoring primary alkyl halides .
Cyclopropane Ring Stability
The cyclopropane moiety remains intact under most reaction conditions but may undergo strain-driven ring-opening in the presence of strong acids or radical initiators .
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Acidic Ring-Opening | H₂SO₄, MeOH, 80°C, 24h | Linear diol derivative | |
| Radical Addition | AIBN, thiol, benzene, 70°C, 12h | Thiol-functionalized open-chain compound |
Critical Notes :
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHBrNO
- Molecular Weight : Approximately 284.153 g/mol
- Structural Features : The compound features a bromine atom at the second position of the benzene ring, a hydroxymethyl group attached to a cyclopropyl moiety, and an amide functional group.
Medicinal Chemistry
2-bromo-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide serves as a potential lead compound for developing new pharmaceuticals. Its unique structural properties may allow it to interact with biological targets, such as enzymes or receptors, modulating their activity.
- Potential Activities : Investigated for antimicrobial and anticancer properties, indicating its role in the development of therapeutic agents targeting various diseases.
Organic Synthesis
This compound is utilized as an intermediate in synthesizing more complex organic molecules. Its ability to undergo various chemical reactions makes it valuable for constructing new compounds.
- Reactions :
- Substitution Reactions : The bromine atom can be replaced by other nucleophiles.
- Oxidation Reactions : The hydroxymethyl group can be oxidized to yield aldehydes or carboxylic acids.
- Reduction Reactions : Reduction of the carbonyl group can produce amines.
Biological Studies
Research into the biological activities of 2-bromo-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide includes:
- Binding Studies : Investigating its binding affinity to specific receptors or enzymes.
- Pharmacokinetics and Pharmacodynamics : Understanding its efficacy and safety profile through studies that assess how the compound behaves in biological systems.
Mechanism of Action
The mechanism of action of 2-bromo-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and the benzamide group can facilitate binding to specific molecular targets, influencing various biochemical pathways.
Comparison with Similar Compounds
2-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide (CAS 54596-21-3)
- Molecular Formula: C₁₁H₁₄BrNO₂
- Molar Mass : 272.14 g/mol
- Key Features : A branched hydroxyalkyl substituent (1-hydroxy-2-methylpropan-2-yl) instead of the cyclopropane ring.
- Comparison: The absence of cyclopropane reduces steric strain but limits conformational rigidity. The hydroxy group enables hydrogen bonding, similar to the hydroxymethyl group in the target compound, but the branched alkyl chain may enhance solubility in non-polar solvents .
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Key Features : Contains an N,O-bidentate directing group (hydroxy and tertiary alkyl).
- Comparison: The tertiary alkyl group provides steric bulk, while the hydroxy group facilitates metal coordination in catalysis.
2-Bromo-N-(1-naphthylmethyl)benzamide (CAS 329920-57-2)
- Molecular Formula: C₁₈H₁₄BrNO
- Molar Mass : 340.21 g/mol
- Key Features : A bulky naphthylmethyl substituent.
- The target compound’s cyclopropane offers moderate steric effects while maintaining a compact structure .
Physicochemical Properties and Reactivity
Biological Activity
2-bromo-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : CHBrN\O
- Molecular Weight : Approximately 284.153 g/mol
- Functional Groups : Bromine atom, hydroxymethyl group, and a cyclopropyl moiety.
These features contribute to its chemical reactivity and potential interactions with biological targets.
The biological activity of 2-bromo-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide is largely attributed to its ability to interact with various enzymes and receptors. The bromine atom enhances nucleophilic substitution reactions, while the amide group can undergo hydrolysis or acylation, potentially influencing various biochemical pathways.
Structure-Activity Relationship (SAR)
A comparative analysis with similar compounds reveals that the unique combination of functional groups in 2-bromo-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide may impart distinct pharmacological properties. For example, structural modifications often enhance potency against specific biological targets .
Case Study 1: Inhibition of Kinases
In a high-throughput screening campaign involving kinase inhibitors, compounds with similar structures were evaluated for their inhibitory effects on salt-inducible kinases (SIKs). Although direct studies on our compound are lacking, the findings suggest that structural modifications can lead to significant increases in potency against kinases, hinting at a potential pathway for further research into 2-bromo-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide .
Case Study 2: Antimalarial Activity
Research into cyclopropyl carboxamide derivatives has demonstrated activity against malaria parasites. The mechanism involved profiling against drug-resistant strains and assessing efficacy in animal models. While not directly related to our compound, these findings suggest that similar structural motifs could be explored for antimalarial properties .
Table 1: Comparison of Biological Activities
| Compound Name | IC (nM) | Biological Activity |
|---|---|---|
| 2-bromo-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide | TBD | Potential antimicrobial/anticancer |
| Benzamide Derivative A | 188 | Kinase inhibition |
| Cyclopropyl Carboxamide B | TBD | Antimalarial activity |
(Note: TBD = To Be Determined)
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-bromo-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via amide coupling using 2-bromobenzoyl chloride and (1-(hydroxymethyl)cyclopropyl)methylamine under Schotten-Baumann conditions. Optimize reaction parameters (e.g., temperature, solvent polarity, and stoichiometry) to enhance yield. For example, using dichloromethane as a solvent at 0–5°C minimizes side reactions, as demonstrated in analogous cyclopropane-containing benzamide syntheses .
- Characterization : Confirm purity via HPLC (>95%) and structure via -NMR (e.g., δ 7.6–7.5 ppm for aromatic protons, δ 3.7–3.5 ppm for hydroxymethyl groups) and -NMR .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Spectroscopy :
- -NMR and -NMR to resolve cyclopropane ring protons (δ 0.5–1.2 ppm) and benzamide carbonyl signals (δ 165–170 ppm) .
- FT-IR to confirm amide C=O stretching (~1650 cm) and O-H stretching (~3300 cm) .
Q. How does the hydroxymethylcyclopropyl group influence the compound’s solubility and stability?
- Solubility : The hydroxymethyl group enhances water solubility via hydrogen bonding, while the cyclopropane ring increases lipophilicity. Use logP calculations (e.g., ACD/Percepta) to predict partitioning behavior .
- Stability : Cyclopropane rings are strain-resistant but sensitive to strong acids/bases. Monitor degradation under physiological pH (7.4) via accelerated stability studies (40°C/75% RH for 4 weeks) .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate the electronic structure and reactivity of this compound?
- Electron density maps to identify nucleophilic/electrophilic sites (e.g., bromine as a leaving group).
- Frontier molecular orbitals (HOMO-LUMO gap) to predict charge-transfer interactions .
Q. What strategies can resolve contradictions in reported biological activities of structurally similar benzamides?
- Data Analysis :
- Perform meta-analyses of IC values for analogs (e.g., 2-bromo-N-(4-chlorophenyl)benzamide ) to identify substituent effects.
- Use molecular docking to assess binding affinity variations caused by cyclopropane ring orientation or bromine positioning .
Q. How does the cyclopropane ring’s strain energy affect the compound’s reactivity in nucleophilic substitution reactions?
- Computational Approach : Calculate ring strain using DFT (B3LYP/6-311++G(d,p)) and correlate with experimental kinetic data (e.g., SN2 reaction rates with thiols) .
- Synthetic Insights : The ring’s angle strain (~27 kcal/mol) may accelerate ring-opening reactions under basic conditions. Monitor intermediates via -NMR .
Q. What role does the hydroxymethyl group play in modulating biological target engagement?
- Structure-Activity Relationship (SAR) :
- Compare the parent compound with analogs lacking the hydroxymethyl group in assays (e.g., enzyme inhibition).
- Use molecular dynamics simulations to evaluate hydrogen-bonding interactions with active-site residues (e.g., kinases) .
Data Interpretation and Experimental Design
Q. How should researchers design experiments to investigate the compound’s potential as a protease inhibitor?
- Assay Design :
- Use fluorescence-based assays (e.g., FRET substrates) to measure inhibition of trypsin-like proteases.
- Include positive controls (e.g., leupeptin) and dose-response curves (1 nM–100 µM) .
- Counter-Screens : Test against off-target proteases (e.g., caspase-3) to evaluate selectivity .
Q. What statistical methods are appropriate for analyzing discrepancies in synthetic yield across laboratories?
- Analysis : Apply multivariate regression to identify critical variables (e.g., reagent purity, humidity).
- Quality Control : Use control charts (e.g., Shewhart charts) to monitor batch-to-batch variability .
Tables
Table 1 : Key Spectral Data for 2-Bromo-N-((1-(Hydroxymethyl)cyclopropyl)methyl)benzamide
| Technique | Key Signals | Reference |
|---|---|---|
| -NMR | δ 7.64–7.48 (aromatic H), δ 3.55 (CH-O), δ 0.92–0.68 (cyclopropane) | |
| ESI-MS | m/z 312.2 (M+H), 314.2 (M+2+H) |
Table 2 : Computational Parameters for DFT Studies
| Functional | Basis Set | Application | Reference |
|---|---|---|---|
| B3LYP | 6-31G(d,p) | HOMO-LUMO gap, electrostatic potential | |
| M06-2X | 6-311++G(d,p) | Solvation energy, pKa prediction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
